(5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
(5Z)-3-(4-Fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by a 4-fluorophenyl group at position 3 and a 3-nitrophenylmethylidene substituent at position 3. Thiazolidinediones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties . The nitro group at the 3-position of the phenyl ring in this compound introduces strong electron-withdrawing effects, which may enhance its binding affinity to biological targets such as enzymes or receptors .

Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4S/c17-11-4-6-12(7-5-11)18-15(20)14(24-16(18)21)9-10-2-1-3-13(8-10)19(22)23/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJRPGQDHMMQI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-fluorobenzaldehyde with 3-nitrobenzylidene thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an appropriate solvent.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
Pharmacological Applications
Research has indicated that thiazolidine derivatives exhibit a range of pharmacological activities, including:
-
Antioxidant Properties:
- Thiazolidine derivatives have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases such as diabetes and cancer. Studies have shown that certain derivatives exhibit significant antiradical activity and electron donation capabilities comparable to established antioxidants .
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Anticancer Activity:
Case Study 1: Antioxidant Evaluation
A study synthesized several phenolic derivatives of thiazolidine-2,4-dione and evaluated their antioxidant properties through various assays. Compounds derived from (5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione were found to exhibit significant radical scavenging activity, suggesting their potential role in preventing oxidative damage .
Case Study 2: Antimicrobial Screening
In another investigation, thiazolidine derivatives were screened for antimicrobial activity against a panel of bacteria and fungi. The results indicated that certain derivatives displayed notable inhibitory effects on microbial growth, reinforcing the potential application of these compounds in developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorophenyl vs. Halogenated Benzyl Groups
AC-23 (5Z)-5-(Acridin-9-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione ():
This acridine-thiazolidine hybrid inhibits DNA Topoisomerase I and induces apoptosis in HCT-8 colon cancer cells. The 4-fluorobenzyl group contributes to moderate cytotoxicity, while the acridine moiety enables DNA intercalation. In contrast, the target compound’s 3-nitrophenyl group may favor nitroreductase-mediated activation in hypoxic tumor environments .- However, the nitro group in the target compound offers stronger electron-withdrawing effects, which could stabilize charge-transfer interactions with target proteins .
Nitro Group vs. Halogen Substituents
L-173 ():
(5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
The 4-chlorophenyl group in L-173 contributes to antifungal activity against Candida spp. (MIC = 0.5–2 µg/mL). The nitro group in the target compound may confer distinct redox properties, influencing its mechanism of action compared to halogenated analogs .Compound in : (5Z)-5-[(5-Bromo-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Bromine’s bulky size and polarizability enhance van der Waals interactions, whereas the nitro group’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .
Physicochemical and Pharmacokinetic Properties
Solubility and Cyclodextrin Complexation () :
L-173 exhibits low aqueous solubility (0.12 mg/mL at pH 7.4), necessitating cyclodextrin complexes for improved bioavailability. The nitro group in the target compound may further reduce solubility due to increased hydrophobicity, requiring similar formulation strategies .Docking Scores () :
Thiazolidinedione derivatives with electron-withdrawing groups (e.g., SMI-IV-4: −5.1 docking score) show stronger receptor binding than those with electron-donating groups. The target compound’s nitro group is expected to enhance interactions with residues like Arg280 in PPARγ, though experimental validation is needed .
Anticancer and Antifungal Mechanisms
DNA Topoisomerase Inhibition () :
Acridine-thiazolidine hybrids (e.g., AC-4, AC-7) inhibit Topoisomerase I at IC50 = 1.2–3.8 µM. The target compound’s nitro group may instead act as a radiosensitizer or hypoxia-activated prodrug, differentiating its anticancer mechanism .- Antifungal Activity (): Thiazolidinediones with chlorophenyl groups (e.g., L-173) disrupt fungal membrane ergosterol biosynthesis.
Biological Activity
(5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its synthesis, biological mechanisms, and various studies highlighting its therapeutic potential.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction . This reaction combines 4-fluorobenzaldehyde with 3-nitrobenzylidene thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide or piperidine, under reflux conditions in an organic solvent like ethanol.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit enzymes involved in inflammation and cancer cell proliferation. The mechanism of action may involve the modulation of signaling pathways that regulate cell growth and apoptosis .
Biological Activity Studies
Several studies have investigated the biological activities of thiazolidinedione derivatives, including this compound.
Antidiabetic Activity
Thiazolidinediones are known for their antidiabetic properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant hypoglycemic effects when tested against alloxan-induced diabetic models. The presence of electron-withdrawing groups like nitro enhances their activity compared to standard drugs like pioglitazone .
Antimicrobial Activity
Research has shown that derivatives of thiazolidinediones possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The inclusion of halogen or nitro groups on the phenyl ring significantly enhances their antimicrobial potential. For instance, compounds with hydroxyl and nitro functional groups have exhibited moderate to good activity against various microorganisms .
Table 1: Antidiabetic Activity Comparison
| Compound | Hypoglycemic Effect (mg/dL) | Standard Drug (Pioglitazone) |
|---|---|---|
| This compound | 112 | 115 |
| Other Thiazolidinediones | Varies | Varies |
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Standard Drug (Ciprofloxacin) | E. coli | 20 |
Q & A
Q. What are the standard synthetic routes for preparing (5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione?
The compound is typically synthesized via condensation of 3-(4-fluorophenyl)thiosemicarbazide with chloroacetic acid and a nitro-substituted benzaldehyde derivative. A common method involves refluxing the reactants in a mixture of DMF and acetic acid with sodium acetate as a catalyst. The reaction is monitored by TLC, and the product is recrystallized from DMF-ethanol to achieve purity . Optimization of stoichiometry (e.g., 0.01 mol thiosemicarbazide, 0.03 mol benzaldehyde) improves yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O at ~1735 cm⁻¹, C=C at ~1595 cm⁻¹, and NO₂ stretching at ~1514 cm⁻¹) .
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, aromatic protons appear at δ 7.69–8.12 ppm, while methylene groups resonate at δ 3.02–3.83 ppm .
- LC-MS : Validates molecular weight (e.g., calculated m/z 320.2795 vs. observed 320.2735) .
Q. How can the Z-configuration of the benzylidene group be confirmed?
The Z-configuration is determined via NOESY NMR, where spatial proximity between the benzylidene proton and the thiazolidine-dione ring protons is observed. Computational methods like DFT further validate the geometry by comparing calculated and experimental dipole moments or vibrational frequencies .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields when varying nitro-substituted benzaldehyde derivatives?
Discrepancies in yields (e.g., 81% for 4-nitrophenyl vs. 65% for 2-nitrophenyl) arise from steric and electronic effects. Employing Hammett plots to correlate substituent σ-values with reaction rates can rationalize these differences. Adding polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis may enhance reactivity for electron-deficient aldehydes .
Q. How does the nitro group at the 3-position influence the compound’s electronic structure?
DFT calculations reveal that the nitro group’s electron-withdrawing nature lowers the HOMO-LUMO gap (e.g., ~4.5 eV), enhancing electrophilicity. Frontier molecular orbital analysis shows localized electron density on the thiazolidine-dione ring, suggesting reactivity toward nucleophilic attack .
Q. What mechanistic pathways explain the compound’s susceptibility to oxidation or reduction?
Oxidation typically targets the thiazolidine-dione sulfur, forming sulfoxides or sulfones, as confirmed by FT-IR (S=O at ~1150 cm⁻¹). Reduction of the nitro group to an amine occurs under catalytic hydrogenation (H₂/Pd-C), altering biological activity. Kinetic studies using UV-Vis spectroscopy track these transformations .
Q. How can computational models predict biological activity against targets like PPAR-γ?
Molecular docking (e.g., AutoDock Vina) simulates binding interactions. The nitro and fluorophenyl groups form hydrogen bonds with PPAR-γ’s Tyr473 and His449 residues. MD simulations (100 ns) assess stability, with RMSD values <2 Å indicating robust binding .
Q. What analytical challenges arise in distinguishing polymorphic forms of this compound?
Polymorphs exhibit distinct melting points (e.g., 153–155°C vs. 160–162°C) and XRD patterns. Variable-temperature NMR and DSC (heating rate 10°C/min) differentiate forms by monitoring phase transitions .
Methodological Challenges
Q. How to optimize reaction conditions for scale-up without compromising stereoselectivity?
Use flow chemistry with controlled residence times (e.g., 30 min) and temperature (80°C). In-line FT-IR monitors intermediate formation, ensuring >95% Z-configuration retention. Catalyst recycling (e.g., NaOAc) reduces costs .
Q. What protocols validate the absence of toxic byproducts like genotoxic nitrosamines?
LC-MS/MS with MRM mode (e.g., m/z 210→120 for nitrosamine detection) achieves ppb-level sensitivity. Accelerated stability studies (40°C/75% RH for 6 months) coupled with Ames testing ensure compliance with ICH guidelines .
Data Interpretation
Q. How to reconcile conflicting bioactivity data across cell lines?
Contradictions (e.g., IC50 = 10 µM in MCF-7 vs. 50 µM in HEK293) may stem from differential expression of target proteins. Use siRNA knockdowns or CRISPR-Cas9 to validate mechanism-of-action. Transcriptomic profiling (RNA-seq) identifies pathway-specific responses .
Q. What statistical approaches handle batch-to-batch variability in physicochemical properties?
Multivariate analysis (PCA or PLS) correlates synthesis parameters (e.g., solvent polarity, catalyst loading) with outcomes like solubility or logP. Design-of-experiments (DoE) models optimize reproducibility, with R² >0.9 indicating robust predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
